2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC20165026
Molecular Formula: C23H19ClN2OS2
Molecular Weight: 439.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19ClN2OS2 |
|---|---|
| Molecular Weight | 439.0 g/mol |
| IUPAC Name | 2-benzylsulfanyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H19ClN2OS2/c24-16-10-12-17(13-11-16)26-22(27)20-18-8-4-5-9-19(18)29-21(20)25-23(26)28-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2 |
| Standard InChI Key | KBNXJBFLGAIPOF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, with a benzylsulfanyl group at position 2 and a 4-chlorophenyl moiety at position 3. The molecular formula is C₂₃H₁₉ClN₂OS₂, with a molecular weight of 439.0 g/mol . The saturated cyclohexane ring in the tetrahydrobenzothiophene segment reduces aromaticity, potentially enhancing solubility compared to fully aromatic analogs.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉ClN₂OS₂ |
| Molecular Weight | 439.0 g/mol |
| IUPAC Name | 2-benzylsulfanyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-4-one |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5 |
| InChIKey | KBNXJBFLGAIPOF-UHFFFAOYSA-N |
The SMILES string confirms the connectivity: a tetrahydrobenzothiophene fused to a pyrimidinone ring, with substituents at positions 2 and 3 .
Synthetic Pathways
Key Synthetic Strategies
The compound is synthesized via multi-step heterocyclization, as inferred from methods for related benzothieno[2,3-d]pyrimidinones :
-
Core Formation: Cyclocondensation of 2-aminobenzothiophene derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions to form the pyrimidinone ring.
-
Substituent Introduction:
Optimization Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume